Potassium 2-(trifluoromethyl)benzenesulfonate
Overview
Description
Potassium 2-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C7H4F3KO3S. It is a white to yellow solid that is soluble in water and is commonly used as a reagent in organic synthesis. The compound is known for its versatility and has found applications in various fields, including biochemistry, pharmacology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(trifluoromethyl)benzenesulfonate typically involves the preparation of potassium and rubidium salts of substituted benzenesulfonates. The structures of these salts are determined using single-crystal X-ray diffraction techniques . The general synthetic route includes the reaction of 2-(trifluoromethyl)benzenesulfonic acid with potassium hydroxide under controlled conditions to yield the desired potassium salt.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(trifluoromethyl)benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Potassium 2-(trifluoromethyl)benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Potassium 2-(trifluoromethyl)benzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoromethyl group enhances the reactivity of the compound, making it a versatile reagent in various synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Potassium benzenesulfonate
- Potassium 4-methylbenzenesulfonate
- Potassium 4-chlorobenzenesulfonate
Comparison: Potassium 2-(trifluoromethyl)benzenesulfonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it more versatile compared to other similar compounds like potassium benzenesulfonate, which lacks the trifluoromethyl group and therefore has different reactivity and applications .
Properties
IUPAC Name |
potassium;2-(trifluoromethyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S.K/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUKGOWUROXET-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3KO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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